![molecular formula C19H24N4O5 B569979 Desamino hydroxy terazosin CAS No. 1177261-73-2](/img/structure/B569979.png)
Desamino hydroxy terazosin
Overview
Description
Desamino hydroxy terazosin is a derivative of terazosin, a quinazoline-based compound primarily used for treating benign prostatic hyperplasia and hypertension. This compound is characterized by the absence of an amino group and the presence of a hydroxyl group, which differentiates it from its parent compound, terazosin. The molecular formula of this compound is C19H24N4O5, and it has a molecular weight of 388.4177 .
Mechanism of Action
Target of Action
Desamino hydroxy terazosin, also known as 6,7-Dimethoxy-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)quinazolin-4(1H)-one, primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow.
Mode of Action
The compound acts as an alpha-1 adrenergic antagonist . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow .
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties:
- Absorption : The compound is rapidly and almost completely absorbed into the bloodstream .
- Distribution : Approximately 90 to 94 percent of the drug is bound to plasma proteins .
- Metabolism : The compound undergoes extensive hepatic metabolism .
- Excretion : The major route of elimination is via the biliary tract, with small amounts excreted in the urine .
- Half-Life : The mean beta-phase half-life is approximately 12 hours .
These properties impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The primary molecular and cellular effects of the compound’s action are the relaxation of smooth muscle in blood vessels and the prostate. This relaxation results in a decrease in blood pressure and an improvement in urinary flow . These effects are beneficial in the treatment of conditions such as hypertension and benign prostatic hyperplasia .
Biochemical Analysis
Biochemical Properties
Desamino Hydroxy Terazosin has been found to interact with various enzymes and proteins. It has been reported to have a significant interaction with the alpha-1 adrenergic receptors . This interaction leads to the relaxation of smooth muscle in blood vessels and the prostate, which is beneficial in the management of hypertension and symptomatic benign prostatic hyperplasia .
Cellular Effects
In terms of cellular effects, this compound has been observed to have a dramatic effect on the activation of phosphoglycerate kinase 1 (Pgk1), a key enzyme in the glycolytic pathway . This activation leads to an upregulation of glucose metabolism, evidenced by enhanced ATP production and higher lactate dehydrogenase (LDH) enzymatic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its selective activation of GPR119, leading to increased cAMP and ATP synthesis, consequently enhancing insulin secretion . It also inhibits the upregulation of MST1-Foxo3a expression in pancreatic tissue, enhancing damaged mitophagy clearance, restoring autophagic flux, and improving mitochondrial quantity and structure in β-cells .
Dosage Effects in Animal Models
In animal models, this compound has shown to have varying effects at different dosages. For instance, in a study involving New Zealand rabbits, the compound was administered at a dosage of 0.5 mg/kg of body weight along with acetaminophen, leading to enhanced liver functioning by reducing the levels of liver injury markers .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to interact with the G protein-coupled receptor 119 (GPR119), leading to increased cAMP and ATP synthesis . This suggests that the compound plays a role in the regulation of glucose metabolism.
Transport and Distribution
Given its interaction with GPR119, it is plausible that the compound may be transported and distributed via mechanisms involving this receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desamino hydroxy terazosin involves multiple steps, starting with the preparation of the quinazoline core. The process typically includes:
Formation of the Quinazoline Core: This is achieved by reacting 2-chloro-6,7-dimethoxyquinazoline with piperazine.
Introduction of the Hydroxy Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or other oxidizing agents.
Removal of the Amino Group: The amino group is removed through a deamination reaction, often using reagents such as nitrous acid or other deaminating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The compound is purified using techniques like crystallization, filtration, and chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product
Chemical Reactions Analysis
Types of Reactions: Desamino hydroxy terazosin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further explored for their pharmacological properties .
Scientific Research Applications
Desamino hydroxy terazosin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other quinazoline derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in analytical methods
Comparison with Similar Compounds
Terazosin: The parent compound, used for treating benign prostatic hyperplasia and hypertension.
Prazosin: Another alpha-1 adrenergic blocker with similar therapeutic uses.
Doxazosin: A longer-acting alpha-1 adrenergic blocker used for similar indications.
Uniqueness: Desamino hydroxy terazosin is unique due to its structural modifications, which include the absence of an amino group and the presence of a hydroxyl group. These modifications can potentially enhance its pharmacological properties and reduce side effects compared to its parent compound, terazosin .
Biological Activity
Desamino hydroxy terazosin, a derivative of the alpha-1 adrenergic antagonist terazosin, exhibits significant biological activity primarily in the treatment of benign prostatic hyperplasia (BPH) and hypertension. This article explores its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.
This compound functions as an alpha-1 adrenergic receptor antagonist , leading to the relaxation of smooth muscle in the prostate and bladder neck. This mechanism is crucial for alleviating urinary symptoms associated with BPH and improving urinary flow rates. The compound selectively inhibits alpha-1A, alpha-1B, and alpha-1D adrenergic receptors, contributing to its therapeutic effects in both urological and cardiovascular conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Approximately 90% absorption rate.
- Volume of Distribution : Ranges from 25 to 30 liters.
- Protein Binding : High protein binding at 90-94%.
- Metabolism : Primarily metabolized in the liver, producing several metabolites including 6-O-demethyl terazosin and 7-O-methyl terazosin .
Case Studies and Clinical Trials
-
Hytrin Community Assessment Trial :
- Objective : To assess the effectiveness of terazosin in treating moderate to severe BPH symptoms.
- Results : Patients treated with terazosin showed a significant improvement in the American Urological Association Symptom Score (AUA-SS) by 37.8% compared to 18.4% in the placebo group (P<0.001). Peak urinary flow rates improved by an average of 2.2 mL/s in the terazosin group .
- Long-term Efficacy Study :
- Comparative Study with Finasteride :
Safety Profile
This compound is generally well-tolerated; however, common adverse effects include:
- Dizziness
- Asthenia
- Somnolence
These side effects contributed to withdrawal rates of approximately 19.7% in terazosin-treated patients compared to 15.2% in placebo groups . The compound's safety profile remains favorable when monitored properly during treatment.
Summary Table of Clinical Findings
Study | Treatment Group | AUA-SS Improvement (%) | Peak Urinary Flow Rate Change (mL/s) | Adverse Events (%) |
---|---|---|---|---|
Hytrin Community Assessment | Terazosin | 37.8 | +2.2 | 19.7 |
Long-term Efficacy Study | Terazosin | >40 | +1.0 to +4.0 | Varies |
Comparison with Finasteride | Terazosin | -6.1 | +2.7 | Varies |
Properties
IUPAC Name |
6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCVLMNPKFJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177261-73-2 | |
Record name | Desamino hydroxy terazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESAMINO HYDROXY TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.